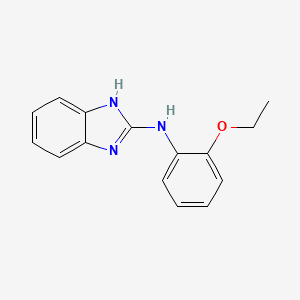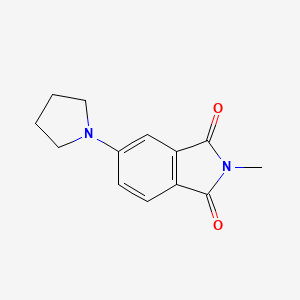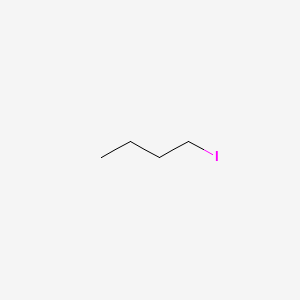
1-Iodobutan
Übersicht
Beschreibung
1-Iodobutane, also known as n-butyl iodide, is an alkyl halide that has a wide range of applications in organic synthesis, particularly in the synthesis of pharmaceuticals and other organic compounds. The molecule has a linear structure with a carbon atom at one end and an iodine atom at the other. It is a colorless liquid with a boiling point of 88 °C and a molecular weight of 159.87 g/mol. 1-Iodobutane is a highly reactive compound and is used in a variety of reactions such as nucleophilic substitution, alkylation, and halogenation.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
1-Iodobutan wird häufig als Elektrophil in nukleophilen Substitutionsreaktionen (SN2) verwendet . Seine Reaktivität macht es zu einer wertvollen Verbindung für die Einführung von Butylgruppen in Moleküle, was eine häufige Anforderung bei der Synthese verschiedener organischer Verbindungen ist.
Pharmazeutische Zwischenprodukte
In der pharmazeutischen Industrie dient this compound als Schlüsselzwischenprodukt bei der Synthese von aktiven pharmazeutischen Inhaltsstoffen (APIs) . Seine Rolle bei der Bildung von Kohlenstoff-Heteroatom-Bindungen ist entscheidend für die Konstruktion komplexer molekularer Architekturen, die in vielen Medikamenten zu finden sind.
Materialwissenschaften
Die thermische Chemie der Verbindung wurde auf Platin-Einkristalloberflächen untersucht . Diese Forschung ist von Bedeutung für das Verständnis von Oberflächenreaktionen, die für die Entwicklung neuer Materialien, einschließlich Katalysatoren und Sensortechnologien, von grundlegender Bedeutung sind.
Analytische Chemie
This compound wird in analytischen Methoden zur Vorbereitung von Proben und Standards verwendet . Sein konsistentes und vorhersehbares Verhalten unter verschiedenen Bedingungen macht es zu einem zuverlässigen Standard für die Kalibrierung analytischer Instrumente.
Biochemische Anwendungen
In der Biochemie wird this compound verwendet, um Protein-Wechselwirkungen und Enzymkinetik zu untersuchen . Seine Einarbeitung in Biomoleküle kann helfen, die Struktur und Funktion biologischer Systeme zu entschlüsseln.
Industrielle Anwendungen
This compound findet Anwendung in einer Reihe industrieller Prozesse. Es wird bei der Herstellung von LCD-Chemikalien, Antiseptika, Desinfektionsmitteln und als Stabilisator in verschiedenen Formulierungen verwendet .
Wirkmechanismus
Target of Action
1-Iodobutane, also known as butyl iodide, is an alkyl halide . Its primary targets are nucleophiles in a variety of biochemical reactions . Alkyl halides like 1-Iodobutane are known to be electrophilic, meaning they have a tendency to attract electrons and react with substances that can donate electrons, such as nucleophiles .
Mode of Action
1-Iodobutane primarily participates in nucleophilic substitution reactions, specifically the SN2 mechanism . In this mechanism, a nucleophile attacks the electrophilic carbon attached to the iodine atom, leading to the inversion of stereochemistry and the release of iodide ion . This interaction results in the replacement of the iodine atom with the nucleophile .
Biochemical Pathways
The exact biochemical pathways affected by 1-Iodobutane depend on the specific nucleophile involved in the reaction. It’s important to note that the sN2 reactions in which 1-Iodobutane participates are fundamental to many biochemical processes, including the synthesis of various organic compounds .
Result of Action
The molecular and cellular effects of 1-Iodobutane’s action are largely dependent on the specific reaction and the nucleophile involved. In general, the result is the formation of a new carbon-nucleophile bond, leading to the synthesis of a new organic compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Iodobutane. For instance, the rate of the SN2 reaction can be influenced by the temperature, the concentration of the nucleophile, and the solvent in which the reaction takes place . Additionally, 1-Iodobutane is sensitive to light and heat, which can lead to its decomposition and a decrease in its reactivity .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-iodobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9I/c1-2-3-4-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGBZBJJOKUPIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862157 | |
| Record name | 1-Iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | n-Butyl iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20876 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
13.9 [mmHg] | |
| Record name | n-Butyl iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20876 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
542-69-8, 25267-27-0 | |
| Record name | Butyl iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=542-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Butyl iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025267270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Iodobutane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butane, 1-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-iodobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.023 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/607A6CC46R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1-Iodobutane?
A1: The molecular formula of 1-Iodobutane is C4H9I, and its molecular weight is 184.02 g/mol.
Q2: What spectroscopic data is available for 1-Iodobutane?
A2: Researchers have extensively studied the spectroscopic properties of 1-Iodobutane. Studies include: * Microwave Spectroscopy: Used to identify and characterize different conformational isomers (anti-anti, gauche-anti, and gauche-gauche) and determine their nuclear quadrupole coupling constants. []* Raman and Infrared Spectroscopy: Employed to analyze the vibrational spectra of 1-Iodobutane in various states (gaseous, liquid, glassy, and crystalline), providing insights into its molecular vibrations and rotational isomerism. []* High Resolution Photoelectron Spectroscopy: Used to investigate the electronic structure and bonding characteristics of 1-Iodobutane, yielding information about its ionization potentials and molecular orbital energies. []
Q3: What is known about the density of 1-iodobutane?
A3: The density (ρ) of 1-iodobutane has been meticulously measured across a temperature range of 253.15 K to 383.15 K. []
Q4: Are there any studies on the viscosity of 1-iodobutane?
A4: Yes, researchers have determined the viscosity of liquid 1-iodobutane under atmospheric pressure at temperatures ranging from 253.15 K to 423.24 K. Interestingly, the viscosity of 1-iodobutane aligns with that of n-alkanes possessing six more carbon atoms (n+6). []
Q5: How does 1-Iodobutane react in electron transfer reactions?
A5: 1-Iodobutane participates in dissociative electron transfer reactions with arene radical anions. The rate constant (kET) of these reactions demonstrates a linear relationship with the reduction potential (E°) of the donor radical anion. Studies have investigated the impact of solvent, temperature, and arene radical anion structure on the reaction kinetics. [, ]
Q6: Can you elaborate on the interaction of 1-Iodobutane with samarium(II) complexes?
A6: Studies demonstrate that 1-Iodobutane reacts with samarium(II) complexes, specifically SmI2, in THF solutions containing hexamethylphosphoramide (HMPA). [, ] The presence of HMPA significantly enhances the reaction rate, attributed to the formation of more reactive samarium(II) species like [Sm(hmpa)4(thf)2]2+ 2I- or [Sm(hmpa)6]2+ 2I-. Kinetic studies suggest an inner-sphere electron transfer mechanism for these reactions.
Q7: How does 1-Iodobutane react on copper surfaces?
A7: Thermal decomposition of 1-Iodobutane on copper surfaces, specifically Cu(100), Cu(110), and Cu(111), is dominated by C-I bond activation. [] This leads to the formation of butyl surface moieties. The reactivity of these moieties, primarily through β-hydride elimination to produce butene, is influenced by the specific surface structure of the copper.
Q8: What role does 1-Iodobutane play in organic synthesis?
A8: 1-Iodobutane serves as a useful reagent in various organic reactions:* Nucleophilic Substitution: It acts as an alkylating agent in SN2 reactions. For instance, it reacts with DABCO (1,4-diazabicyclo[2.2.2]octane) to form quaternary ammonium salts. [] The kinetics of these reactions are influenced by solvent polarity, temperature, and steric factors.* Quaternization Reactions: 1-Iodobutane effectively quaternizes tertiary amines. [, ] For instance, it reacts with poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA) to introduce positive charges along the polymer chain, influencing its solubility and potential applications.
Q9: Can 1-Iodobutane act as a cyanide source?
A9: While not a direct cyanide source, 1-Iodobutane plays a crucial role in the cyanide-free cyanation of aryl iodides using nitromethane. [] In this process, palladium-catalyzed cross-coupling of an aryl halide with nitromethane produces a (nitromethyl)arene intermediate. Subsequently, 1-Iodobutane facilitates the conversion of this intermediate into the desired nitrile.
Q10: How has computational chemistry been used to study 1-Iodobutane?
A10: Computational methods have provided valuable insights into the behavior of 1-Iodobutane. * Reactive Coarse-Grained Molecular Dynamics (RCG-MD): This technique has been employed to simulate and analyze SN2 reactions involving 1-Iodobutane and iodide ions in methanol. [] RCG-MD, utilizing data from all-atom simulations, generates coarse-grained models capable of representing bond breaking and formation during chemical reactions.
Q11: Are there established methods for detecting and quantifying 1-Iodobutane?
A11: Several analytical techniques are available for the determination of 1-Iodobutane:* Gas Chromatography-Mass Spectrometry (GC-MS): This method, coupled with electron capture detection (ECD), allows for the sensitive and quantitative determination of 1-Iodobutane in complex matrices like water, serum, and urine. []* Gas-Liquid Chromatography (GLC): This technique, combined with hydriodic acid digestion, has been successfully applied to determine methoxy groups in soil samples by quantifying the iodomethane produced. 1-Iodobutane serves as an internal standard in this method. []
Q12: Does 1-Iodobutane pose any environmental concerns?
A12: While not extensively studied, research indicates that marine macroalgae from various climate zones release volatile iodinated hydrocarbons, including 1-Iodobutane. [] This finding suggests a potential pathway for 1-Iodobutane's introduction into the marine environment and highlights the need for further investigation into its fate and ecological impact.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




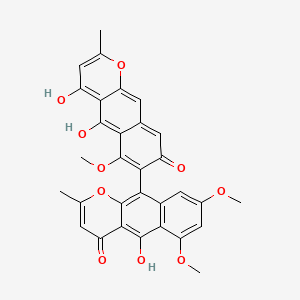
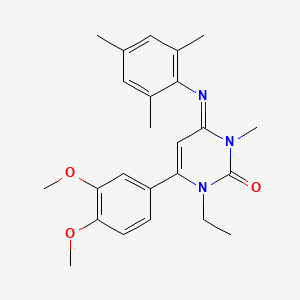
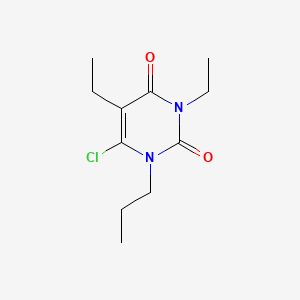
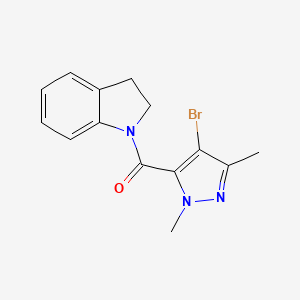

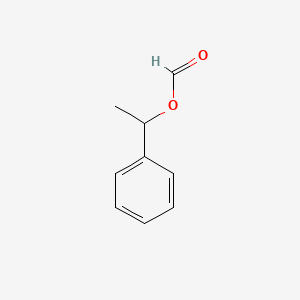
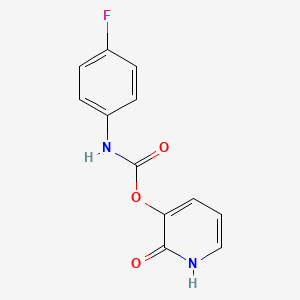
![N-[7-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-methoxyacetamide](/img/structure/B1219921.png)
![isopropyl N-[(1R)-1-[[(1S)-1-[(2R,3R)-3-[2-[[(1R)-1-benzoyl-2-methyl-propyl]amino]-2-oxo-ethyl]oxiran-2-yl]-2-phenyl-ethyl]carbamoyl]-2-methyl-2-methylsulfonyl-propyl]carbamate](/img/structure/B1219926.png)

![N-[10-[3-[1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-yl]-2,4-dioxo-pyrimidin-5-yl]propanoylamino]decyl]-5-[6-(3,5-dimethylphenyl)sulfanyl-5-ethyl-2,4-dioxo-pyrimidin-1-yl]pentanamide](/img/structure/B1219928.png)
